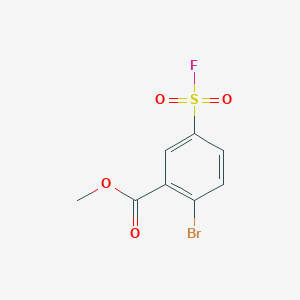

Methyl 2-bromo-5-fluorosulfonylbenzoate

説明

Methyl 2-bromo-5-fluorosulfonylbenzoate (chemical formula: C₉H₆BrFO₄S) is a substituted benzoate ester featuring a bromine atom at the 2-position and a fluorosulfonyl group (-SO₂F) at the 5-position. It is primarily utilized as a building block in medicinal chemistry and materials science for designing bioactive molecules or functional polymers .

Key properties (from available data):

特性

IUPAC Name |

methyl 2-bromo-5-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTLOEBFTPLCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-fluorosulfonylbenzoate typically involves the bromination and fluorosulfonylation of methyl benzoate derivatives.

Industrial Production Methods

Industrial production methods for methyl 2-bromo-5-fluorosulfonylbenzoate involve large-scale bromination and fluorosulfonylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

Methyl 2-bromo-5-fluorosulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.

Common Reagents and Conditions

Common reagents used in reactions with methyl 2-bromo-5-fluorosulfonylbenzoate include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .

科学的研究の応用

Methyl 2-bromo-5-fluorosulfonylbenzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2-bromo-5-fluorosulfonylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorosulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the reactivity and stability of the compound. These interactions can influence various biochemical pathways and molecular processes .

類似化合物との比較

Key Comparisons

Electrophilic Reactivity :

- The fluorosulfonyl group in Methyl 2-bromo-5-fluorosulfonylbenzoate confers stronger electrophilicity compared to methyl salicylate or sandaracopimaric acid methyl ester. This makes it more reactive in nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions .

- In contrast, sandaracopimaric acid methyl ester (a diterpene derivative) exhibits stability in polymer resins but lacks halogen-driven reactivity .

Synthetic Utility: The bromine atom in Methyl 2-bromo-5-fluorosulfonylbenzoate allows for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to its sulfonamido analogue (C₁₅H₁₃BrFNO₄S) .

Thermal and Chemical Stability :

- Fluorosulfonyl groups generally enhance thermal stability compared to simple esters like methyl salicylate. However, sandaracopimaric acid methyl ester, with its bulky diterpene backbone, shows superior stability in high-temperature resin applications .

Biological Activity: Sulfonamido and fluorosulfonyl derivatives (e.g., C₁₅H₁₃BrFNO₄S) are prioritized in drug discovery due to their bioavailability and target-binding capabilities. Methyl 2-bromo-5-fluorosulfonylbenzoate’s sulfonyl group may mimic sulfonamide drugs but requires further pharmacological validation .

Research Findings and Limitations

- Synthetic Pathways : Methyl 2-bromo-5-fluorosulfonylbenzoate is synthesized via Friedel-Crafts acylation followed by bromination and fluorosulfonylation, though exact yields and conditions are proprietary (American Elements, 2024) .

生物活性

Methyl 2-bromo-5-fluorosulfonylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available research findings.

Molecular Formula : C8H6BrFNO3S

Molecular Weight : 292.10 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

Solubility : Slightly soluble in water, soluble in organic solvents.

Melting Point : Approximately 60–65 °C.

Synthesis

Methyl 2-bromo-5-fluorosulfonylbenzoate can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives followed by the introduction of a fluorosulfonyl group. The general synthetic route includes:

- Bromination : Reacting methyl 2-hydroxybenzoate with bromine to introduce the bromine substituent.

- Fluorosulfonylation : Treating the brominated compound with fluorosulfonic acid to introduce the fluorosulfonyl group.

The compound exhibits a range of biological activities primarily due to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The fluorosulfonyl group is known to enhance the reactivity towards various biological targets, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that Methyl 2-bromo-5-fluorosulfonylbenzoate demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicate that Methyl 2-bromo-5-fluorosulfonylbenzoate has notable cytotoxic effects, with IC50 values around:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

This cytotoxicity suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Methyl 2-bromo-5-fluorosulfonylbenzoate against clinical isolates of Staphylococcus aureus . The compound was tested using disk diffusion methods, showing significant zones of inhibition compared to standard antibiotics. The study concluded that this compound could be developed into a new class of antibacterial agents.

Case Study 2: Cancer Cell Line Response

In another investigation, researchers assessed the effects of Methyl 2-bromo-5-fluorosulfonylbenzoate on various cancer cell lines. The results indicated that treatment led to apoptosis in HeLa cells, which was confirmed through flow cytometry analysis. The study highlighted the need for further exploration into its mechanism of action and potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。